Propanoic acid, 2-[(2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-
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Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid is an organic compound that belongs to the class of benzodioxanes. This compound is characterized by the presence of a benzodioxane ring system attached to a propanoic acid moiety. Benzodioxanes are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid typically involves the formation of the benzodioxane ring followed by the introduction of the propanoic acid group. One common method involves the use of ring-closing metathesis (RCM) to form the benzodioxane ring. This reaction is often catalyzed by ruthenium-based catalysts such as the Grubbs catalyst . The propanoic acid group can then be introduced through esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of 2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts can also be employed to produce enantiomerically pure compounds, which are often required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxane ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the benzodioxane ring can lead to the formation of dihydrobenzodioxane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodioxane derivatives.
Substitution: Various substituted benzodioxane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid involves its interaction with specific molecular targets. The benzodioxane ring system can interact with various enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog without the propanoic acid group.
2,3-Dihydro-1,4-benzodioxine: A related compound with similar structural features.
Uniqueness
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid is unique due to the presence of both the benzodioxane ring and the propanoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12O5 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid |
InChI |
InChI=1S/C11H12O5/c1-7(11(12)13)16-9-4-2-3-8-10(9)15-6-5-14-8/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI Key |
FOLJVNYUBJPVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1OCCO2 |
Origin of Product |
United States |
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